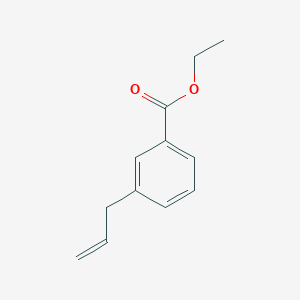
3-(3-Carboethoxyphenyl)-1-propene
概要
説明
3-(3-Carboethoxyphenyl)-1-propene is an organic compound with the molecular formula C12H14O2 It is characterized by the presence of a phenyl ring substituted with a carboethoxy group and a propene chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Carboethoxyphenyl)-1-propene typically involves the reaction of 3-bromopropene with ethyl 3-hydroxybenzoate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the ethyl 3-hydroxybenzoate group. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves using continuous flow reactors to maintain consistent reaction conditions and employing purification techniques such as distillation or recrystallization to isolate the desired product.
化学反応の分析
Types of Reactions
3-(3-Carboethoxyphenyl)-1-propene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid to introduce additional substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Brominated or nitrated derivatives of the original compound.
科学的研究の応用
3-(3-Carboethoxyphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(3-Carboethoxyphenyl)-1-propene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
類似化合物との比較
Similar Compounds
- 3-Carboethoxyphenyl cyclopropyl ketone
- 3-Carboethoxyphenyl cyclopentyl ketone
- 3-Ethoxycarbonylphenyl isocyanate
Uniqueness
Compared to similar compounds, 3-(3-Carboethoxyphenyl)-1-propene is unique due to its specific structural features, such as the presence of a propene chain and a carboethoxy group on the phenyl ring
生物活性
Structure
- Chemical Formula : C₁₂H₁₄O₂
- Molecular Weight : 206.24 g/mol
The structure features a double bond between the first and second carbon atoms of the propene chain, which is significant for its reactivity and biological interactions.
Physical Properties
- Appearance : Typically exists as a colorless to pale yellow liquid.
- Solubility : Soluble in organic solvents but has limited solubility in water.
Research indicates that 3-(3-Carboethoxyphenyl)-1-propene may exert its biological effects through several mechanisms:
- Enzyme Inhibition : It has been shown to interact with various enzymes involved in inflammatory processes, potentially inhibiting their activity.
- Receptor Modulation : The compound may bind to specific receptors, altering cellular signaling pathways related to inflammation and pain response.
Case Studies and Research Findings
- Anti-inflammatory Activity
-
Antimicrobial Properties
- Preliminary tests indicate that this compound shows antimicrobial activity against various bacterial strains, making it a candidate for further development as an antibacterial agent.
- Cytotoxic Effects
Data Table of Biological Activities
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-α, IL-6 | |
| Antimicrobial | Activity against bacterial strains | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Medicinal Chemistry
The structural properties of this compound make it a valuable intermediate in medicinal chemistry. Its derivatives are being explored for their potential in drug development targeting inflammatory and infectious diseases.
Synthetic Applications
This compound can serve as a building block for synthesizing more complex organic molecules, particularly those aimed at pharmaceutical applications. Its reactivity allows for further functionalization, enhancing its utility in organic synthesis.
特性
IUPAC Name |
ethyl 3-prop-2-enylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-6-10-7-5-8-11(9-10)12(13)14-4-2/h3,5,7-9H,1,4,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLLDJHHRMLFNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476956 | |
| Record name | 3-(3-Carboethoxyphenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372510-70-8 | |
| Record name | 3-(3-Carboethoxyphenyl)-1-propene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













